PF-06764427

M1 muscarinic receptor positive allosteric modulator calcium mobilization

PF-06764427 (CAS 1842371-08-7) is an azaindole-class M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) originally developed by Pfizer. It functions as a dual ago-PAM, meaning it potentiates responses to the endogenous orthosteric agonist acetylcholine (PAM EC50 30 nM in Ca²⁺ mobilization assays) while also exhibiting significant intrinsic agonist activity at the M1 receptor in the absence of ACh (Ago EC50 610 nM).

Molecular Formula C24H25N5O3
Molecular Weight 431.496
Cat. No. B1193410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06764427
SynonymsPF-06764427;  PF 06764427;  PF06764427.
Molecular FormulaC24H25N5O3
Molecular Weight431.496
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)CN3C=C(C4=C3C=CC=N4)C(=O)NC5CCOCC5O
InChIInChI=1S/C24H25N5O3/c1-28-11-8-19(27-28)17-6-4-16(5-7-17)13-29-14-18(23-21(29)3-2-10-25-23)24(31)26-20-9-12-32-15-22(20)30/h2-8,10-11,14,20,22,30H,9,12-13,15H2,1H3,(H,26,31)/t20-,22-/m1/s1
InChIKeyFQGJDGJXEZTKDW-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: PF-06764427 – A Pfizer-Developed M1 Muscarinic Positive Allosteric Modulator with Ago-PAM Character for Alzheimer’s and Schizophrenia Research


PF-06764427 (CAS 1842371-08-7) is an azaindole-class M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) originally developed by Pfizer [1]. It functions as a dual ago-PAM, meaning it potentiates responses to the endogenous orthosteric agonist acetylcholine (PAM EC50 30 nM in Ca²⁺ mobilization assays) while also exhibiting significant intrinsic agonist activity at the M1 receptor in the absence of ACh (Ago EC50 610 nM) [2]. The compound is highly selective for M1 over M2–M5 subtypes, with no measurable agonist or PAM activity at these off-target receptors at concentrations up to 10 µM . Its chemical structure features an azaindole core with a hydroxytetrahydropyran carboxamide substituent, a scaffold that emerged from a dedicated medicinal chemistry campaign at Pfizer targeting cognitive deficits in Alzheimer's disease and schizophrenia [1].

Why Generic PAM Substitution Fails: PF-06764427’s Ago-PAM Pharmacology Creates an Irreplaceable Tool Compound Profile for M1 Hyperactivation Studies


M1 positive allosteric modulators are not a homogeneous class. PF-06764427 belongs to a distinct subset of M1 PAMs termed ago-PAMs, which display robust intrinsic agonist activity in the absence of acetylcholine, alongside their PAM function. This dual pharmacology fundamentally differentiates it from pure PAMs such as VU0453595 and VU0550164, which lack intrinsic agonist activity and are therefore incapable of independently driving M1 receptor activation [1]. Even within the ago-PAM subclass, PF-06764427 differs from Merck’s MK-7622 and Pfizer’s own PF-06827443 in key parameters including PAM potency, agonist efficacy magnitude, convulsion liability thresholds, and electrophysiological effects in native cortical tissue [1][2]. Substituting PF-06764427 with a pure PAM or a different ago-PAM will therefore produce qualitatively different experimental outcomes in any assay where M1 receptor overactivation—or the balance between PAM activity and agonist activity—is the parameter of interest. The quantitative evidence presented below establishes the precise dimensions along which PF-06764427 is differentiated from its closest analogs.

Product-Specific Quantitative Evidence Guide: PF-06764427 Differentiation Versus Closest M1 PAM Comparators


M1 PAM Potency: PF-06764427 Is ~71-Fold More Potent as a PAM Than VU0453595 and ~2-Fold More Potent as an Agonist Than MK-7622

In an M1-expressing CHO cell calcium mobilization assay in the presence of an EC20 concentration of acetylcholine, PF-06764427 exhibits a PAM EC50 of 30 nM (± 3 nM). This is approximately 71-fold more potent than the pure PAM VU0453595 (PAM EC50 2,140 nM ± 436 nM). As an allosteric agonist (in the absence of ACh), PF-06764427 has an Ago EC50 of 610 nM (± 14 nM), making it approximately 4.8-fold more potent as an intrinsic agonist than MK-7622 (Ago EC50 2,930 nM ± 95 nM). These data establish PF-06764427 as a high-potency ago-PAM with a PAM-to-agonist potency ratio (30 nM / 610 nM ≈ 20-fold window) that defines a specific experimental window for titrating ago-PAM versus pure-PAM contributions [1].

M1 muscarinic receptor positive allosteric modulator calcium mobilization PAM EC50 potency comparison

Subtype Selectivity: PF-06764427 Is Functionally Silent at M2–M5 Receptors at 10 µM, Enabling M1-Isolated Pharmacology

PF-06764427 demonstrates complete functional selectivity for the M1 mAChR subtype. When tested at a concentration of 10 µM—which represents >180-fold above the PAM EC50 and ~16-fold above the Ago EC50—the compound shows no measurable agonist activity or positive allosteric modulator activity at M2, M3, M4, or M5 receptors . This selectivity profile is comparable to or exceeds that of MK-7622 and VU0453595, but it uniquely combines high M1 potency with broad functional window at off-target subtypes without requiring ultra-high test concentrations that may cause solubility artifacts. The >180-fold selectivity window between the M1 PAM EC50 (30 nM) and the no-effect concentration at M2–M5 (10 µM) provides a usable concentration range for in vitro studies free of compound precipitation concerns [1].

M1 selectivity muscarinic receptor subtypes off-target activity M2-M5 counter-screening

Ago-PAM vs Pure PAM Differentiation: PF-06764427 Increases Spontaneous EPSC Frequency in Prefrontal Cortex Slices, Whereas VU0453595 and VU0550164 Do Not

In whole-cell patch-clamp recordings from layer V pyramidal neurons in mouse medial prefrontal cortex (mPFC) slices, bath application of 1 µM PF-06764427 produced a statistically significant increase in spontaneous excitatory postsynaptic current (sEPSC) frequency (paired t-test, p < 0.05). The closely related ago-PAM MK-7622 at 1 µM also increased sEPSC frequency (p < 0.05). In striking contrast, neither VU0453595 (10 µM) nor VU0550164 (10 µM) induced any significant change in sEPSC frequency (p > 0.05), despite being tested at concentrations ~5-fold above their respective PAM EC50 values [1]. Furthermore, 1 µM PF-06764427 induced a significant long-term depression (LTD) of field EPSP slope in layer V mPFC (p < 0.05), an effect that was absent in M1-KO mice and blocked by the selective M1 antagonist VU0255035, confirming M1-dependence. Again, 10 µM VU0453595 and VU0550164 produced no significant fEPSP slope change when applied alone [1]. This set of electrophysiological readouts constitutes the most functionally meaningful differentiation between ago-PAMs and pure PAMs in native CNS tissue.

prefrontal cortex spontaneous EPSC electrophysiology M1 native tissue LTD

Behavioral Convulsion Liability: PF-06764427 Induces Dose-Dependent Seizures in Mice at 10–60 mg/kg, Defining Its Utility as a Positive Control for M1-Mediated Neurotoxicity

Intraperitoneal administration of PF-06764427 in C57BL6/J mice induces dose-dependent behavioral convulsions scored on the modified Racine scale (0–5). At 10 mg/kg, convulsions are detectable; at 30 mg/kg, robust stage 4–5 convulsions are observed; and at 60 mg/kg, intense convulsive activity persists for at least 2 hours [1]. In head-to-head studies, the structural ago-PAM BQCA (100 mg/kg) and two other ago-PAMs (VU6004877, VU6006270) also induce convulsions, while pure PAMs VU6004256, VU6006251, and VU6005263 do not exhibit seizure activity even at 100 mg/kg [1]. In the Moran et al. 2018 study, VU0453595 induced no behavioral convulsions at doses up to 100 mg/kg, well above the 1–3 mg/kg doses sufficient for maximal procognitive efficacy [2]. The ago-PAM MK-7622 similarly induces convulsions at 30 and 100 mg/kg, but interestingly, PF-06764427 convulsions were reported in the Rook et al. 2018 ACS Chem Neurosci study at doses as low as 10 mg/kg, suggesting PF-06764427 may possess a lower seizure threshold than MK-7622 in certain experimental protocols [1][3]. PF-06827443, Pfizer's follow-up lactam M1 PAM with 'minimal agonist activity,' still induced cholinergic adverse events and convulsions at therapeutic indices similar to previous ago-PAMs [3].

behavioral convulsion seizure liability M1 hyperactivation Racine scale therapeutic index

In Vivo Behavioral Pharmacology: PF-06764427 Reverses Amphetamine-Induced Hyperlocomotion but Fails to Enhance Novel Object Recognition, Defining a Distinct Efficacy Signature Versus Pure PAMs

PF-06764427 demonstrates a distinct in vivo behavioral profile that separates it from both pure PAMs and clinical-stage ago-PAMs. In the amphetamine-stimulated locomotor activity (LMA) model in mice—a paradigm sensitive to antipsychotic-like activity—PF-06764427 significantly reduces hyperlocomotion, demonstrating adequate brain exposure and functional M1 engagement in vivo [1]. However, in the novel object recognition (NOR) assay in rats, a standard test of recognition memory, PF-06764427 fails to produce significant cognitive improvement [2]. This lack of procognitive efficacy in the NOR task mirrors the failure of its class analog MK-7622 (1, 3, and 10 mg/kg, p.o.) to improve NOR performance (p = 0.9110, one-way ANOVA) [2]. In sharp contrast, the pure PAM VU0453595 (1, 3, and 10 mg/kg, p.o.) produces a robust and statistically significant increase in recognition index in the same NOR assay (Dunnett's multiple comparison test: p = 0.0008) [2]. Notably, Pfizer's follow-up compound PF-06827443 was reported to produce procognitive effects in rodents, suggesting it may differ from PF-06764427 in this dimension despite its residual ago-PAM liability [3]. The clinical analog MK-7622 advanced to Phase II trials in Alzheimer's disease but failed to demonstrate cognitive improvement (45 mg, adjunctive therapy) and was subsequently discontinued [4].

amphetamine-induced hyperlocomotion novel object recognition procognitive efficacy behavioral pharmacology in vivo M1 PAM

Physicochemical and Formulation Profile: Room-Temperature Stability and 20 mg/mL DMSO Solubility Facilitate Procurement and Laboratory Handling

PF-06764427 is supplied as a white to beige powder with ≥98% purity by HPLC and a molecular weight of 431.5 g/mol (free base) . The compound is soluble in DMSO at 20 mg/mL (clear solution) at room temperature, enabling convenient preparation of 10–50 mM stock solutions for in vitro pharmacology . For in vivo studies, oral formulations can be prepared as suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) . The compound is stable at room temperature for storage, a practical advantage over compounds requiring −20°C storage and desiccation that simplifies long-term laboratory inventory management . These properties are comparable to MK-7622 and PF-06827443 in terms of solubility class, but the room-temperature storage stability is a differentiating logistical factor relative to analogs that require frozen storage. The compound is classified as Acute Toxicity Category 3 (oral), requiring appropriate handling precautions consistent with research-grade M1 PAMs .

compound stability DMSO solubility formulation storage conditions powder handling

Best Research and Industrial Application Scenarios for PF-06764427


Positive Control for M1-Mediated Seizure Liability Screening in Novel PAM Safety Pharmacology Panels

PF-06764427 is the reference-standard ago-PAM for use as a positive control in behavioral convulsion screening assays. Its well-characterized, dose-dependent seizure induction profile (10–60 mg/kg i.p. in C57BL6/J mice, scored on the modified Racine scale) provides a benchmark against which novel M1 PAM candidates can be assessed for their relative seizure liability. A novel PAM that fails to induce convulsions at doses achieving equivalent or higher brain exposures than PF-06764427's convulsive doses can be classified as having an improved safety margin. This application is directly supported by the convulsion data in the Rook et al. 2018 and Moran et al. 2018 studies, where PF-06764427 served as the ago-PAM comparator against which pure PAMs VU0453595 and VU0486846 demonstrated their lack of seizure liability .

Tool Compound for Modeling M1 Receptor Overactivation and Prefrontal Cortex Network Dysfunction in Electrophysiology Studies

PF-06764427 at 1 µM reliably increases spontaneous EPSC frequency and induces M1-dependent long-term depression of fEPSPs in layer V of the mouse medial prefrontal cortex, as demonstrated by whole-cell patch-clamp and field potential recordings. Researchers studying the electrophysiological consequences of excessive M1 receptor activation—particularly the disordered increase in pyramidal neuron excitability that may underlie cognitive impairment—should select PF-06764427 as their pharmacological activator of choice, because pure PAMs such as VU0453595 and VU0550164 (tested at 10 µM) fail to produce these effects . The M1-dependence of these effects has been confirmed using M1-KO mice and the selective M1 antagonist VU0255035, providing rigorous pharmacological validation of the tool .

Ago-PAM Comparator in Studies Investigating the Role of Intrinsic M1 Agonist Activity in Cognitive Impairment

For research programs testing the hypothesis that intrinsic M1 agonist activity impairs cognitive function, PF-06764427 serves as the definitive ago-PAM arm. In the novel object recognition assay, PF-06764427 (like MK-7622) fails to improve recognition memory in unimpaired rodents, whereas pure PAMs such as VU0453595 produce robust cognition-enhancing effects . A well-designed study comparing PF-06764427 against a pure PAM at matched M1 PAM EC50 multiples can isolate the contribution of ago-PAM activity to cognitive outcomes. PF-06764427 is the recommended ago-PAM comparator because its pharmacology is more extensively characterized in head-to-head electrophysiology, convulsion, and cognition assays than any other ago-PAM in its class .

Benchmark Compound for M1 PAM Lead Optimization Programs Targeting Reduced Agonist Activity

Medicinal chemistry teams engaged in M1 PAM lead optimization can use PF-06764427 as a reference benchmark representing the 'undesirable ago-PAM phenotype' from which to differentiate their compounds. By comparing new chemical entities against PF-06764427 across a standardized panel of assays—M1-CHO Ca²⁺ mobilization (PAM EC50 and Ago EC50), mPFC slice electrophysiology (sEPSC frequency and fEPSP LTD), and mouse behavioral convulsion scoring—teams can quantify the degree to which they have successfully eliminated agonist activity. PF-06764427's well-documented failure to improve NOR cognition, combined with its robust reduction of amphetamine-induced hyperlocomotion, further provides a dual in vivo benchmark for differentiating antipsychotic-like activity from true procognitive efficacy . Pfizer's own follow-up compound PF-06827443, which retains minimal agonist activity yet still produces cholinergic AEs and convulsions, demonstrates that even incremental reductions in agonist activity may be insufficient; PF-06764427 thus represents the baseline against which meaningful differentiation must be measured .

Quote Request

Request a Quote for PF-06764427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.